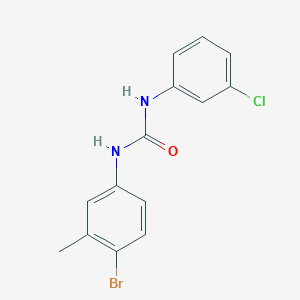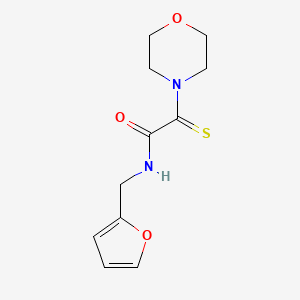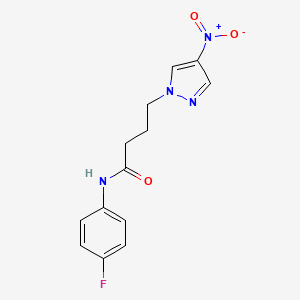![molecular formula C14H19N3O3S2 B3601823 N-CYCLOPROPYL-N'-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA](/img/structure/B3601823.png)
N-CYCLOPROPYL-N'-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA
Descripción general
Descripción
N-CYCLOPROPYL-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA is a chemical compound with the molecular formula C14H19N3O3S2 and a molecular weight of 341.45 g/mol This compound is known for its unique structural features, which include a cyclopropyl group and a morpholinosulfonyl phenyl group attached to a thiourea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA typically involves the condensation of amines with carbon disulfide in an aqueous medium, followed by further reactions to introduce the cyclopropyl and morpholinosulfonyl phenyl groups . The reaction conditions often include mild temperatures and the use of catalysts to facilitate the formation of the thiourea derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-CYCLOPROPYL-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
N-CYCLOPROPYL-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential as an antimicrobial agent and its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of N-CYCLOPROPYL-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and morpholinosulfonyl phenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites .
Comparación Con Compuestos Similares
Similar Compounds
N-CYCLOPROPYL-N’-[4-(4-MORPHOLINOSULFONYL)PHENYL]THIOUREA:
N-CYCLOPROPYL-N’-[4-(MORPHOLINOSULFONYL)PHENYL]UREA: A compound with a urea backbone instead of a thiourea backbone, which may exhibit different reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential as a research tool in multiple fields make it a valuable compound for scientific investigation .
Propiedades
IUPAC Name |
1-cyclopropyl-3-(4-morpholin-4-ylsulfonylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c18-22(19,17-7-9-20-10-8-17)13-5-3-12(4-6-13)16-14(21)15-11-1-2-11/h3-6,11H,1-2,7-10H2,(H2,15,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDWJVTZPYKNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-chlorobenzoyl)piperazin-1-yl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B3601742.png)


![1,3-DIETHYL-5-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B3601749.png)
![N~1~-(2,6-diethylphenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3601756.png)
![N-[4-(ethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B3601763.png)
![N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide](/img/structure/B3601769.png)
![N-(4-bromo-2-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3601771.png)



![N-(3,5-dimethylphenyl)-2-({2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B3601822.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3601826.png)
![2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3601831.png)
